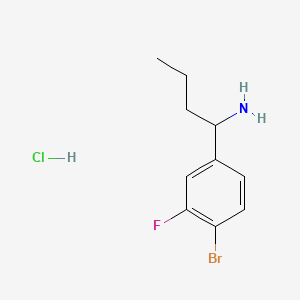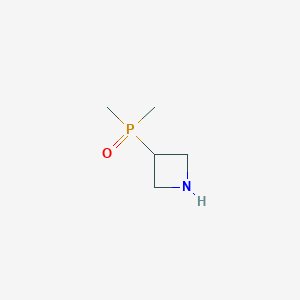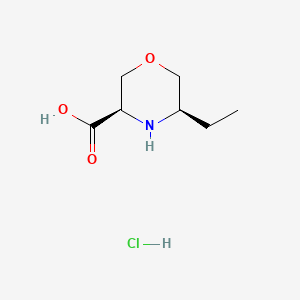
2-(S-Methylsulfonimidoyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(S-Methylsulfonimidoyl)ethanamine is a synthetic compound that has gained significant attention in scientific research. It is a white crystalline powder that is soluble in water and has a molecular formula of C3H10Cl2N2O2S.
Preparation Methods
The synthesis of 2-(S-Methylsulfonimidoyl)ethanamine involves several steps. One common method includes the reaction of methanesulfonyl chloride with ethylenediamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process. The product is then purified through recrystallization or chromatography to obtain the desired compound.
Chemical Reactions Analysis
2-(S-Methylsulfonimidoyl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions with halides or other nucleophiles, forming various substituted products.
Scientific Research Applications
2-(S-Methylsulfonimidoyl)ethanamine has a wide range of scientific research applications:
Pharmacology: It is used in the development of new pharmacological agents due to its potential enzyme inhibitory activities.
Biochemistry: The compound is studied for its role in enzyme inhibition and as a substrate in various biochemical pathways.
Neuroscience: It is used in neuroscience research to study its effects on neural pathways and neurotransmitter systems.
Industrial Applications: The compound demonstrates multifunctional biocide properties, effectively targeting bacteria, fungi, and algae.
Mechanism of Action
The mechanism of action of 2-(S-Methylsulfonimidoyl)ethanamine involves its interaction with specific molecular targets and pathways. It acts as an enzyme inhibitor, binding to the active sites of enzymes and preventing their normal function . This inhibition can affect various biochemical pathways, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
2-(S-Methylsulfonimidoyl)ethanamine can be compared with other similar compounds such as:
2-(Methylsulfonyl)ethanamine: This compound shares structural similarities but differs in its sulfonyl group, which affects its reactivity and applications.
2-(Decylthio)ethanamine hydrochloride: This related compound demonstrates multifunctional biocide properties and is used in similar industrial applications.
2-(4-Azulenyl)ethanamine derivatives: These compounds are studied for their enzyme inhibitory activities and potential pharmacological applications.
This compound stands out due to its unique sulfonimidoyl group, which imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C3H10N2OS |
|---|---|
Molecular Weight |
122.19 g/mol |
IUPAC Name |
2-(methylsulfonimidoyl)ethanamine |
InChI |
InChI=1S/C3H10N2OS/c1-7(5,6)3-2-4/h5H,2-4H2,1H3 |
InChI Key |
PPGJJYKGPBMLBB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=N)(=O)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-chlorophenyl)ethyl]quinazolin-4-amine](/img/no-structure.png)



![7-{4-Amino-2-azabicyclo[2.1.1]hexan-2-yl}-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylicacidhydrochloride](/img/structure/B13576387.png)


